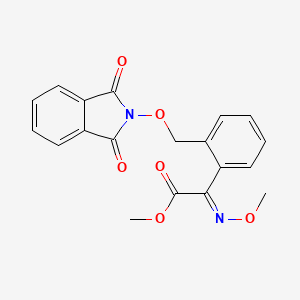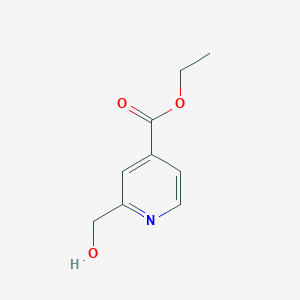
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a chemical compound with the CAS Number: 31804-60-1 and Linear Formula: C9H11NO3 . It is a yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is represented by the Linear Formula: C9H11NO3 . It has a molecular weight of 181.19 .Physical And Chemical Properties Analysis
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a yellow solid at room temperature . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Block
Ethyl 2-(hydroxymethyl)isonicotinate: serves as a versatile building block in organic synthesis. It’s used to construct a variety of complex molecules due to its reactive ester group and the presence of a hydroxymethyl group adjacent to a pyridine ring. This compound can undergo various chemical reactions, including esterification, alkylation, and condensation, making it valuable for synthesizing pharmaceuticals and biologically active compounds .
Agrochemical Research
In agrochemical research, Ethyl 2-(hydroxymethyl)isonicotinate derivatives have shown fungicidal activity. They are investigated for their efficacy against phytopathogenic fungi like Fusarium culmorum , Phytophthora cactorum , and Rhizoctonia solani . Such compounds are crucial in developing new pesticides that are more environmentally friendly and effective .
Antifungal and Antibacterial Properties
The compound’s analogs have been isolated as natural antifungal and antibacterial antibiotics from Streptomyces species. These properties are significant for creating new antibiotics that can combat resistant strains of bacteria and fungi, addressing a growing concern in medical treatment .
Chiral Chemistry Studies
Ethyl 2-(hydroxymethyl)isonicotinate: is used in chiral chemistry to study the effects of enantiomers on biological systems. The compound’s derivatives can be synthesized in both R and S forms, allowing researchers to compare their biological activities and understand the role of chirality in drug design .
Pesticide Development
The structural knowledge of natural pesticides allows for the chemical synthesis of similar but often more efficient and safer compoundsEthyl 2-(hydroxymethyl)isonicotinate plays a role in this process, contributing to the development of new pesticides that are introduced to the agrochemical market .
Chemical Trap for Insects
As a pyridine compound, it has been shown to trap thrips in crops. This application is particularly useful in integrated pest management strategies, where chemical lures are used to monitor or control pest populations .
Research on Disease Control in Beekeeping
Compounds related to Ethyl 2-(hydroxymethyl)isonicotinate have been proven active against chalkbrood disease caused by Ascosphaera apis in bees. This is vital for maintaining healthy bee populations, which are essential for pollination and agriculture .
Safety and Hazards
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is considered hazardous . It is harmful if swallowed (Hazard Statements H302) . Safety precautions include avoiding dust formation and breathing vapors, mist, or gas . It is recommended to use personal protective equipment and ensure adequate ventilation .
Wirkmechanismus
Mode of Action
It’s worth noting that its structural analog, Methyl nicotinate, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts similarly to Methyl nicotinate, it may cause vasodilation and increased blood flow at the site of application .
Eigenschaften
IUPAC Name |
ethyl 2-(hydroxymethyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVOAWVPVKOQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(hydroxymethyl)isonicotinate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


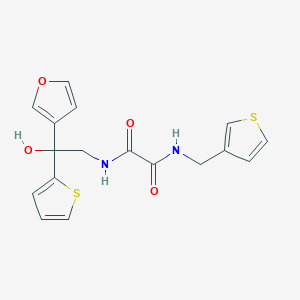
![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)
![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)
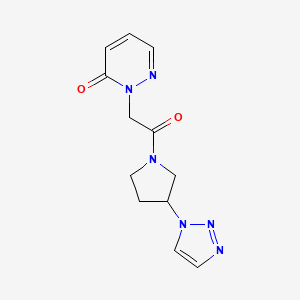

![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)
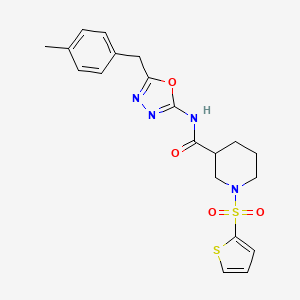

![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)
